



Application Notes and Protocols for AZD5363 (Capivasertib)

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Compound of Interest		
Compound Name:	AZ 12216052	
Cat. No.:	B15619354	Get Quote

Note: Initial searches for "AZ 12216052" did not yield specific information on a commercially available research compound. Therefore, these application notes and protocols have been generated for the well-characterized pan-Akt inhibitor, AZD5363 (also known as Capivasertib), as a representative example to fulfill the detailed requirements of the request.

Introduction

AZD5363, also known as Capivasertib, is a potent, orally bioavailable, and selective inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers.[4][5][6] AZD5363 has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines and in vivo tumor models, particularly those with activating mutations in PIK3CA or loss of the tumor suppressor PTEN.[3][7] These notes provide an overview of AZD5363, its mechanism of action, and protocols for its use in preclinical research.

Supplier and Purchasing Information

AZD5363 is available from several commercial suppliers for research purposes. It is crucial to source the compound from a reputable vendor to ensure its purity and identity.



Supplier	Product Name	Catalog Number	Purity
Selleck Chemicals	Capivasertib (AZD5363)	S8019	≥99%
MedChemExpress	Capivasertib	HY-15431	>98%
APExBIO	AZD5363	A4424	>98%
Tocris Bioscience	AZD 5363	6978	≥98% (HPLC)
Cayman Chemical	AZD 5363	17094	≥98%
LKT Labs	AZD-5363	A9876	Not specified
Abcam	Capivasertib (AZD5363)	ab282438	>95%

Quantitative Data Summary

The following tables summarize the key in vitro and cellular inhibitory activities of AZD5363.

Table 1: In Vitro Kinase Inhibitory Activity[2][8][9]

Target	IC50 (nM)
Akt1	3
Akt2	7-8
Akt3	7-8
P70S6K	6
PKA	7
ROCK1	470
ROCK2	60

Table 2: Cellular Activity - Inhibition of Substrate Phosphorylation[1][3][7][10]



Cell Line	Downstream Target	IC ₅₀ (μΜ)
BT474c (Breast Cancer)	pGSK3β	0.76
pPRAS40	0.31	
LNCaP (Prostate Cancer)	pGSK3β	0.06
pPRAS40	0.22	
MDA-MB-468 (Breast Cancer)	pGSK3β	0.38
pPRAS40	0.39	

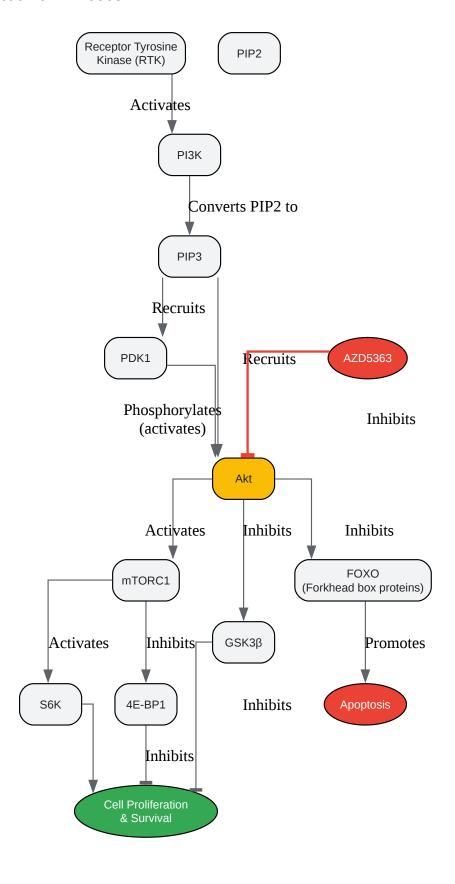
Table 3: Cellular Activity - Anti-proliferative Effects[2][11]

Cell Line	Assay	IC ₅₀ (μM)	Incubation Time
AGS (Gastric Cancer)	MTT	Not specified	72 hours
AN3-CA (Endometrial Cancer)	CellTiter-Glo	0.869	5 days
MDA-MB-231 (Breast Cancer)	SRB	60.52	72 hours
HGS27 (Gastric Cancer)	SRB	4.6	72 hours
N87 (Gastric Cancer)	SRB	14.18	72 hours
SNU-1 (Gastric Cancer)	SRB	24.04	72 hours
MKN45 (Gastric Cancer)	SRB	30.0	72 hours
MGC803 (Gastric Cancer)	SRB	44.4	72 hours

Signaling Pathway



AZD5363 targets the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the mechanism of action of AZD5363.





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Caption: Mechanism of action of AZD5363 in the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols Preparation of AZD5363 Stock Solution

Materials:

- AZD5363 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Protocol:

- To prepare a 10 mM stock solution, dissolve 4.29 mg of AZD5363 (MW: 428.92 g/mol) in 1 mL of DMSO.[12][8]
- Warm the tube at 37°C for 10 minutes and/or sonicate briefly to ensure complete dissolution.
 [10]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for several months.[10]

Protocol 1: Western Blot Analysis of Akt Pathway Inhibition

This protocol is designed to assess the effect of AZD5363 on the phosphorylation status of Akt and its downstream targets.[4][5][11][13]

Materials:

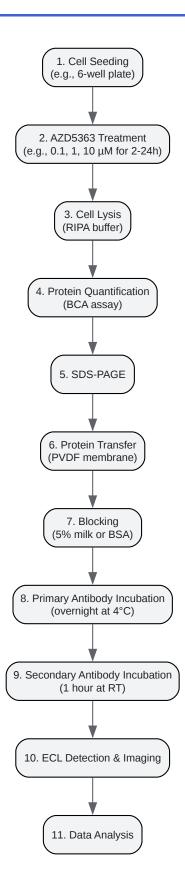
- Cancer cell line of interest (e.g., BT474c, LNCaP)
- Complete cell culture medium



- AZD5363 stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β (Ser9), anti-GSK3β, anti-β-actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

Experimental Workflow:





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Caption: Workflow for Western blot analysis of Akt pathway inhibition by AZD5363.



Procedure:

- Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of AZD5363 (e.g., 0.1, 1, 10 μM) or DMSO as a vehicle control for the desired time (e.g., 2, 6, 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
- Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[4]
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 2: Cell Viability/Proliferation Assay

This protocol measures the effect of AZD5363 on cell viability and proliferation using a colorimetric or luminescent assay.[1][4]

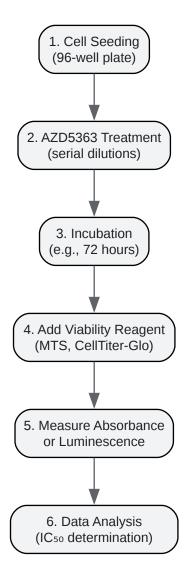
Materials:

- Cancer cell line of interest
- Complete cell culture medium



- · 96-well plates
- AZD5363 stock solution (10 mM in DMSO)
- Cell viability reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
- Plate reader

Experimental Workflow:



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Caption: Workflow for cell viability/proliferation assay with AZD5363.

Procedure:



- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[4]
- Treatment: Treat the cells with a serial dilution of AZD5363 (e.g., 0.01 to 30 μM) or DMSO as a vehicle control.
- Incubation: Incubate the plate for a desired period, typically 48 to 72 hours.[4]
- Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
 [4]
- Measurement: Measure the absorbance or luminescence using a plate reader.[4]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data using a non-linear regression model.

In Vivo Studies

For in vivo experiments, AZD5363 can be administered orally. A common formulation is a solution in a DMSO/Kleptose buffer.[10] Dosing regimens in mouse xenograft models have ranged from 100 to 300 mg/kg, administered orally.[1][10] It is recommended to perform a tolerability study in the specific animal model before commencing efficacy studies.[3]

Troubleshooting

- Poor solubility: If the compound does not fully dissolve, gentle warming (37°C) and sonication can be applied.[10] For in vivo formulations, ensure the co-solvents are added sequentially and mixed thoroughly.[2]
- Variability in results: Ensure consistent cell seeding density, treatment times, and reagent preparation. Use a fresh aliquot of the stock solution for each experiment.
- No effect on phosphorylation: Confirm the activation of the Akt pathway in the chosen cell line under basal conditions. Some cell lines may require stimulation with a growth factor to activate the pathway.

Safety Precautions



AZD5363 is a bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information. For research use only. Not for human or veterinary use.

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